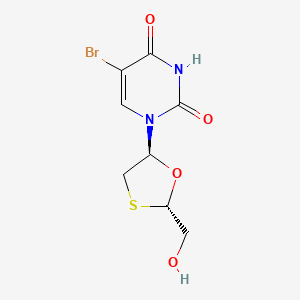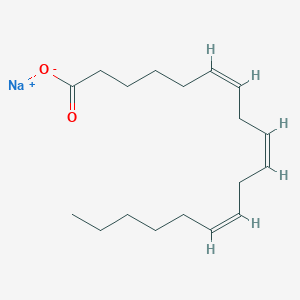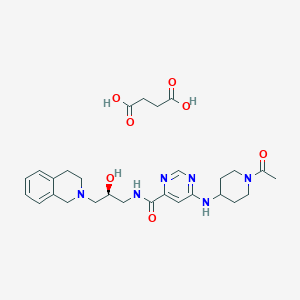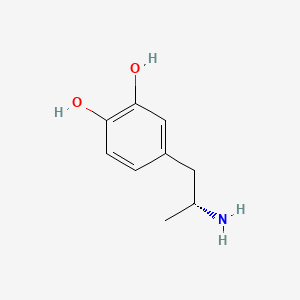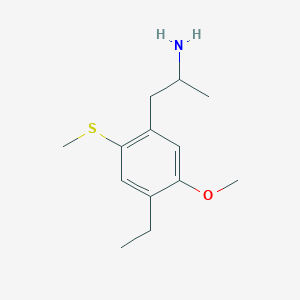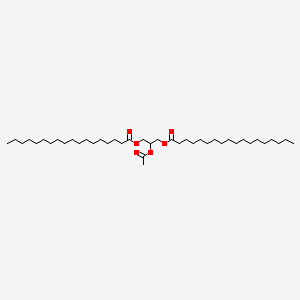
Glyceryl 2-acetate distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Distearate de glycéryle 2-acétate: is a chemical compound with the molecular formula C41H78O6 and a molecular weight of 667.0544 g/mol . It is a derivative of glycerol, where two stearic acid molecules and one acetic acid molecule are esterified with glycerol. This compound is commonly used in various industrial applications, including cosmetics, pharmaceuticals, and food products, due to its emulsifying and stabilizing properties .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le distearate de glycéryle 2-acétate peut être synthétisé par l'estérification du glycérol avec l'acide stéarique et l'acide acétique. La réaction implique généralement le chauffage du glycérol avec l'acide stéarique et l'acide acétique en présence d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux . Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit souhaité.
Méthodes de production industrielle: Dans les milieux industriels, le distearate de glycéryle 2-acétate est produit par transestérification d'huiles hydrogénées avec du glycérol en présence d'un catalyseur, tel que le stéarate de sodium, sous pression réduite et à des températures contrôlées (220-260°C) . Le mélange réactionnel est ensuite soumis à des processus de trempe et de purification pour obtenir du distearate de glycéryle 2-acétate de haute pureté adapté à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions: Le distearate de glycéryle 2-acétate subit diverses réactions chimiques, notamment:
Estérification et transestérification: Le distearate de glycéryle 2-acétate peut participer à des réactions d'estérification et de transestérification pour former d'autres esters et glycérides.
Réactifs et conditions courantes:
Hydrolyse: Conditions acides ou basiques avec de l'eau.
Oxydation: Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Estérification: Catalyseurs acides comme l'acide sulfurique ou l'acide p-toluènesulfonique.
Principaux produits formés:
Hydrolyse: Glycérol, acide stéarique et acide acétique.
Oxydation: Acides carboxyliques et autres produits d'oxydation.
Estérification: Divers esters et glycérides.
Applications de la recherche scientifique
Le distearate de glycéryle 2-acétate a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme émulsifiant et stabilisateur dans les formulations chimiques.
Médecine: Utilisé dans la formulation de comprimés à libération prolongée et d'autres produits pharmaceutiques.
Industrie: Appliqué dans les cosmétiques et les produits de soin personnel comme agent émulsifiant et épaississant.
Mécanisme d'action
Le mécanisme d'action du distearate de glycéryle 2-acétate implique sa capacité à former des émulsions stables et à améliorer la solubilité des composés hydrophobes. Il agit en réduisant la tension superficielle entre les phases huile et eau, stabilisant ainsi les émulsions . Dans les applications pharmaceutiques, il contribue à la libération contrôlée des principes actifs en formant une matrice qui régule la vitesse de libération .
Applications De Recherche Scientifique
Glyceryl 2-acetate distearate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of glyceryl 2-acetate distearate involves its ability to form stable emulsions and enhance the solubility of hydrophobic compounds. It acts by reducing the surface tension between oil and water phases, thereby stabilizing emulsions . In pharmaceutical applications, it helps in the controlled release of active ingredients by forming a matrix that regulates the release rate .
Comparaison Avec Des Composés Similaires
Composés similaires:
Distearate de glycéryle: Structure similaire mais sans le groupe acétate.
Monostéarate de glycéryle: Contient une seule molécule d'acide stéarique estérifiée avec du glycérol.
Distearate de glycéryle 1,3: Un autre isomère du distearate de glycéryle avec des molécules d'acide stéarique estérifiées à différentes positions.
Unicité: Le distearate de glycéryle 2-acétate est unique en raison de la présence d'acide stéarique et d'acide acétique estérifiés avec du glycérol, ce qui lui confère des propriétés émulsifiantes et stabilisantes distinctes. Cela le rend particulièrement utile dans les applications nécessitant une solubilité et une stabilité accrues des composés hydrophobes .
Propriétés
Numéro CAS |
58546-09-1 |
|---|---|
Formule moléculaire |
C41H78O6 |
Poids moléculaire |
667.1 g/mol |
Nom IUPAC |
(2-acetyloxy-3-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40(43)45-36-39(47-38(3)42)37-46-41(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h39H,4-37H2,1-3H3 |
Clé InChI |
ZQHGGAYMGJINGK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


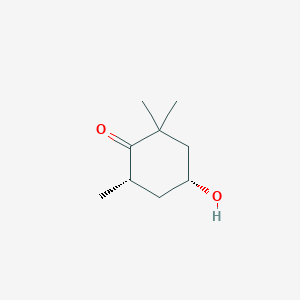
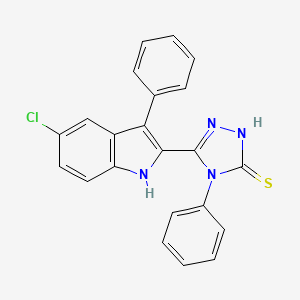
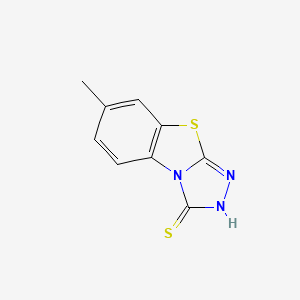
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
